5-(3-Formyl-6-methoxyphenoxy)pentanenitrile

Description

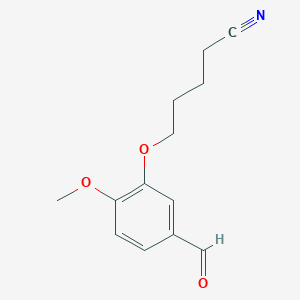

5-(3-Formyl-6-methoxyphenoxy)pentanenitrile is a nitrile-containing organic compound characterized by a pentanenitrile backbone substituted with a 3-formyl-6-methoxyphenoxy group.

Properties

IUPAC Name |

5-(5-formyl-2-methoxyphenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-16-12-6-5-11(10-15)9-13(12)17-8-4-2-3-7-14/h5-6,9-10H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHILBSGGTFLGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Formyl-6-methoxyphenoxy)pentanenitrile typically involves the reaction of 3-formyl-6-methoxyphenol with a suitable pentanenitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide or ethanol. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Formyl-6-methoxyphenoxy)pentanenitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: 5-(3-Carboxy-6-methoxyphenoxy)pentanenitrile.

Reduction: 5-(3-Formyl-6-methoxyphenoxy)pentylamine.

Substitution: 5-(3-Substituted-6-methoxyphenoxy)pentanenitrile.

Scientific Research Applications

5-(3-Formyl-6-methoxyphenoxy)pentanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl and nitrile groups.

Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Formyl-6-methoxyphenoxy)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares its pentanenitrile backbone with several derivatives, but substituent variations lead to distinct properties:

Key Observations :

- Aromatic vs. Aliphatic Substituents: The formyl and methoxy groups in the target compound enhance polarity compared to alkyl (e.g., methylthio) or nonpolar aromatic (e.g., naphthoyl) substituents. This may influence solubility in polar solvents and interaction with biological targets.

- Functional Group Reactivity : The aldehyde group in the target compound offers a site for condensation or reduction reactions, distinguishing it from analogs like AM2232, where the indole-naphthoyl group drives receptor binding .

Biological Activity

5-(3-Formyl-6-methoxyphenoxy)pentanenitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a methoxy group and a formyl group, which are critical for its biological activity. The presence of the nitrile group may also influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of phenolic compounds, suggesting that derivatives like this compound may possess similar effects against pathogens.

- Anticancer Potential : The structure of this compound suggests it may interact with cancer cell lines, potentially inducing apoptosis or inhibiting proliferation.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The methoxy and formyl groups may allow the compound to interact with specific enzymes, disrupting their function.

- Receptor Modulation : Similar compounds have been shown to modulate receptor activity, which could be a pathway for this compound's effects on cellular signaling.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, leading to cell death in cancerous cells.

Antimicrobial Activity

A study examining the antimicrobial properties of related phenolic compounds found that they exhibited significant activity against various bacterial strains. For instance, derivatives were shown to have Minimum Inhibitory Concentrations (MICs) ranging from 62.5 µg/mL to 78.12 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research into the cytotoxic effects of phenolic compounds on cancer cell lines has demonstrated that certain structural modifications enhance tumor specificity. In one study, compounds with methoxy substitutions showed higher tumor-specificity compared to traditional chemotherapy agents like doxorubicin . This suggests that this compound could be further investigated for its potential as an anticancer agent.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.